

# 2-Bromo-3-fluorobenzoic acid CAS number 132715-69-6 details

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## Compound of Interest

Compound Name: 2-Bromo-3-fluorobenzoic acid

Cat. No.: B146589

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An In-depth Technical Guide to **2-Bromo-3-fluorobenzoic Acid** (CAS: 132715-69-6)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-3-fluorobenzoic acid**, with the CAS number 132715-69-6, is a halogenated aromatic carboxylic acid.<sup>[1]</sup> Its structure, featuring both bromine and fluorine substituents on a benzoic acid core, makes it a versatile intermediate and building block in organic synthesis.<sup>[1][2]</sup> This compound is particularly valuable in the pharmaceutical, agrochemical, and material science sectors for the development of novel molecules.<sup>[1][3]</sup> The presence and position of the halogen atoms provide unique reactivity, allowing for diverse chemical modifications and the ability to modulate the pharmacokinetic properties of drug candidates.<sup>[2][4]</sup>

## Physicochemical Properties

The key physical and chemical properties of **2-Bromo-3-fluorobenzoic acid** are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	References
CAS Number	132715-69-6	[1][5][6]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFO <sub>2</sub>	[1][6][7]
Molecular Weight	219.01 g/mol	[1][6][8]
IUPAC Name	2-bromo-3-fluorobenzoic acid	[6]
Appearance	White to light yellow or light orange powder/crystal	[1]
Melting Point	158 - 163 °C	[1]
Boiling Point	292.7 °C at 760 mmHg	[7][9]
Solubility	Slightly soluble in water, more soluble in organic solvents like ether and chloroform.	[10]
Purity	≥ 96% (GC)	[1]
Storage Conditions	Store at 2 - 8 °C in a dry area.	[1][7]

## Synthesis and Experimental Protocols

Several synthetic routes for **2-Bromo-3-fluorobenzoic acid** have been documented. The selection of a particular method may depend on the starting materials' availability, cost, and the desired scale of production.

### Synthesis from 2-Amino-3-fluorobenzoic Acid

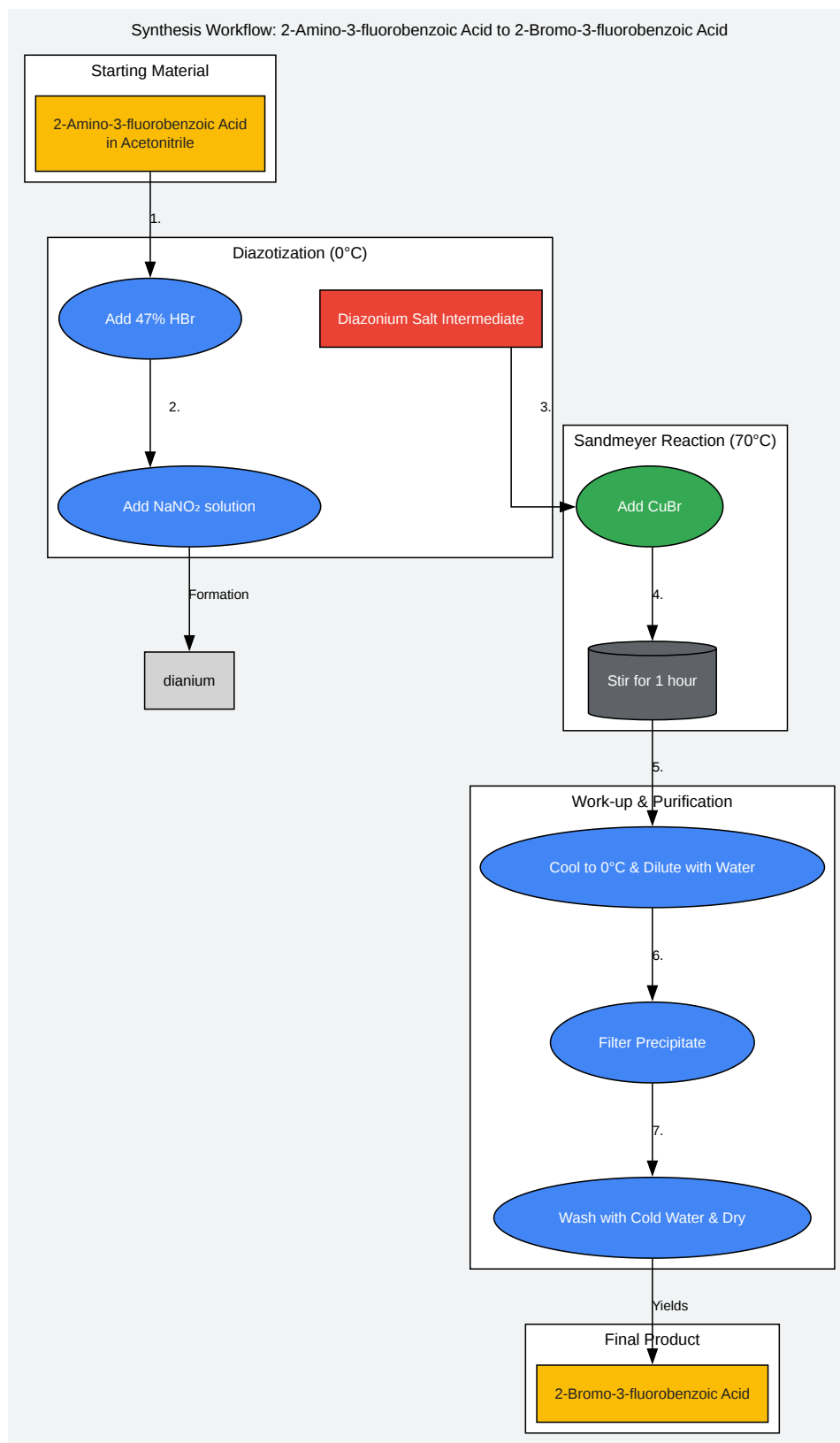
A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 2-Amino-3-fluorobenzoic acid.[5][11]

Experimental Protocol:

- Diazotization:
  - In a 1L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer, add 20g (0.13 mol) of 2-amino-3-fluorobenzoic acid and 160mL of

acetonitrile.[\[5\]](#)[\[11\]](#)

- Cool the mixture to 0 °C in an ice bath.[\[5\]](#)[\[11\]](#)
- Slowly add 160 mL of 47% hydrobromic acid solution dropwise over 10 minutes, maintaining the temperature at 0 °C.[\[5\]](#)[\[11\]](#)
- Prepare a solution of 10 g (0.145 mol) of sodium nitrite ( $\text{NaNO}_2$ ) in 20 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.[\[5\]](#)[\[11\]](#)
- After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 5 minutes.[\[5\]](#)[\[11\]](#)
- Sandmeyer Reaction:
  - To the diazotized solution, add 21.8 g (0.15 mol) of copper(I) bromide ( $\text{CuBr}$ ) in batches over 30 minutes.[\[5\]](#)[\[11\]](#)
  - Transfer the flask to a preheated oil bath at 70°C and stir the reaction mixture continuously for 1 hour.[\[5\]](#)[\[11\]](#)
- Work-up and Purification:
  - After the reaction is complete, cool the mixture to 0 °C.[\[5\]](#)[\[11\]](#)
  - Dilute the mixture with 700 mL of water to precipitate the product.[\[5\]](#)[\[11\]](#)
  - Collect the precipitate by filtration.[\[5\]](#)[\[11\]](#)
  - Wash the collected solid with cold water and dry it under a vacuum.[\[5\]](#)[\[11\]](#)
  - This procedure yields **2-bromo-3-fluorobenzoic acid** as an orange solid with a reported yield of 78%.[\[5\]](#)[\[11\]](#)



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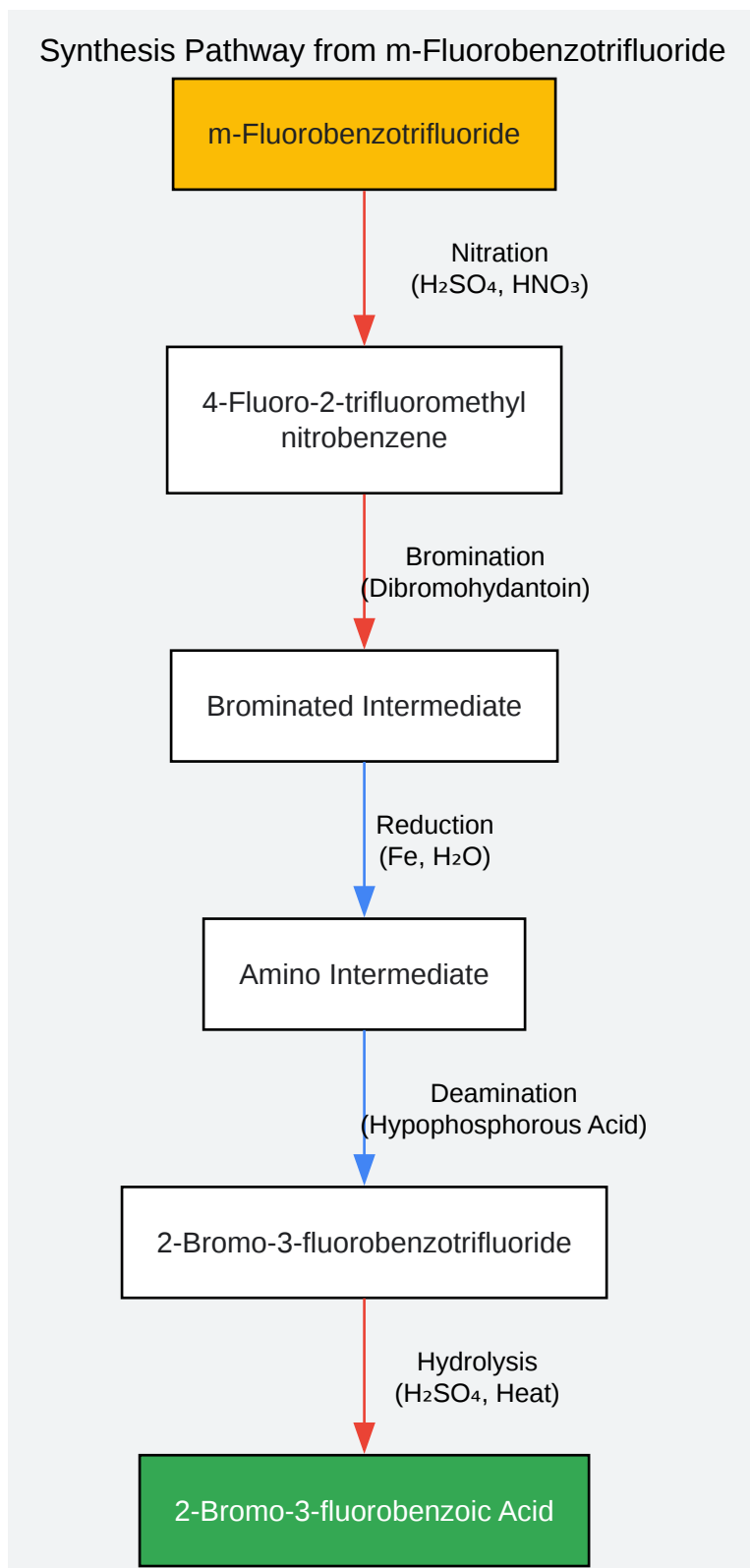
Caption: Synthesis from 2-Amino-3-fluorobenzoic acid.

## Synthesis from m-Fluorobenzotrifluoride

An alternative industrial-scale synthesis starts from m-fluorobenzotrifluoride and involves a multi-step process.<sup>[12]</sup>

Experimental Protocol:

- Nitration: m-Fluorobenzotrifluoride undergoes nitration using nitric acid in a sulfuric acid solvent to yield 4-fluoro-2-trifluoromethyl nitrobenzene.<sup>[12][13]</sup>
- Bromination: The product from the previous step is brominated. Dibromohydantoin is used as the brominating agent in a sulfuric acid solvent.<sup>[12]</sup>
- Reduction: The nitro group is reduced to an amine using reduced iron powder in a water phase, with acetic acid or ammonium chloride as a catalyst.<sup>[12][13]</sup>
- Deamination: The amino group is removed via a deamination reaction carried out in hypophosphorous acid.<sup>[12]</sup>
- Separation: 2-Bromo-3-fluorobenzotrifluoride is obtained through decompression and fractionation using a rectifying column.<sup>[12]</sup>
- Hydrolysis: The trifluoromethyl group is hydrolyzed to a carboxylic acid by heating with sulfuric acid in a reaction kettle to yield the final product, **2-Bromo-3-fluorobenzoic acid**.<sup>[12]</sup>



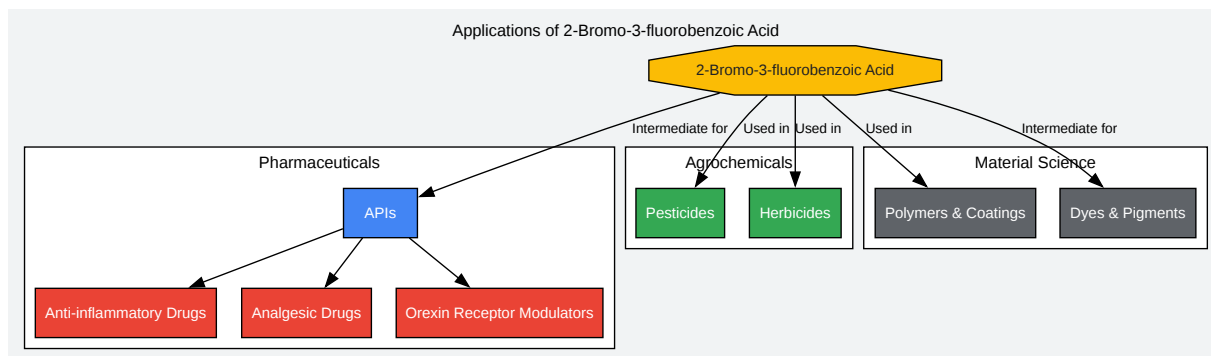
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Caption: Synthesis from m-Fluorobenzotrifluoride.

## Applications in Research and Development

**2-Bromo-3-fluorobenzoic acid** is a key building block due to the versatile reactivity of its functional groups—the carboxylic acid, the bromine atom, and the fluorine atom.

- **Pharmaceutical Development:** It is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.<sup>[1][2]</sup> The compound has been cited as a commercially available intermediate for the synthesis of substituted 2-azabicycles, which are investigated as orexin receptor modulators.<sup>[14][15][16]</sup> Orexin receptors are targets for treating a variety of disorders, including those related to the sleep-wake cycle, appetite, and neurological conditions.<sup>[14][15]</sup>
- **Agrochemicals:** The compound is utilized in the formulation of pesticides and herbicides, where its structure contributes to the efficacy and stability of the final products.<sup>[1][3][10]</sup>
- **Material Science:** It is used in the production of advanced materials like polymers and coatings.<sup>[1][3]</sup> The unique chemical properties imparted by the halogen atoms can enhance material performance.<sup>[1]</sup> It also serves as an intermediate in the production of dyes and pigments.<sup>[1]</sup>
- **Organic Synthesis:** The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the formation of new carbon-carbon bonds.<sup>[4]</sup> The carboxylic acid group can be readily converted into other functional groups like esters and amides.<sup>[4]</sup> The fluorine atom can enhance properties like lipophilicity and membrane permeability, which is valuable in drug design.<sup>[4]</sup>



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Caption: Key application areas.

## Safety and Handling

**2-Bromo-3-fluorobenzoic acid** is an irritant and requires careful handling to avoid exposure.

- Hazard Statements:
  - H315: Causes skin irritation.[6][17]
  - H319: Causes serious eye irritation.[6][17]
  - H335: May cause respiratory irritation.[6][17]
- Precautionary Measures:
  - Work in a well-ventilated area or fume hood to avoid inhaling vapors.[10]
  - Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[10]



- Avoid contact with strong oxidants or flammable materials.[10]
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[10]
- Wash hands and skin thoroughly after handling.
- Store in a tightly closed container in a well-ventilated place.[17]

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Address: 3281 E Guasti Rd  
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